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molecular formula C8H8N2O4 B8389762 Acetic acid 2-methyl-6-nitro-pyridin-3-yl ester

Acetic acid 2-methyl-6-nitro-pyridin-3-yl ester

Cat. No. B8389762
M. Wt: 196.16 g/mol
InChI Key: VRUUMXPWKBXADF-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

A solution of 2-methyl-6-nitro-pyridin-3-ol (0.77 g, 5.00 mmol) in acetone (50.00 ml) was treated with acetic anhydride (1.00 g, 9.80 mmol) and potassium carbonate (2.07 g, 15.00 mmol). The mixture was stirred for 1 h at room temperature then filtered, washing with acetone. The solvent was removed, yielding acetic acid 2-methyl-6-nitro-pyridin-3-yl ester (0.75 g, 77%) as a white solid, MS (ISP): m/e=196.1 (M+), which was used crude.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[N:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[C:7]([O:8][C:12](=[O:14])[CH3:13])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
CC1=NC(=CC=C1O)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washing with acetone
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=CC=C1OC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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